molecular formula C7H9N3O4 B13105132 2-(2-Amino-4,6-dioxopyrimidin-1-yl)propanoic acid

2-(2-Amino-4,6-dioxopyrimidin-1-yl)propanoic acid

Cat. No.: B13105132
M. Wt: 199.16 g/mol
InChI Key: PWRUXFQWEPTHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-4,6-dioxopyrimidin-1-yl)propanoic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in biological systems, including DNA and RNA structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4,6-dioxopyrimidin-1-yl)propanoic acid can be achieved through conventional and microwave-assisted methods. One common approach involves the reaction of 2-amino-4,6-dioxopyrimidine with a suitable propanoic acid derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as condensation, cyclization, and purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4,6-dioxopyrimidin-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and modified pyrimidine derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2-(2-Amino-4,6-dioxopyrimidin-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Amino-4,6-dioxopyrimidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

2-(2-amino-4,6-dioxopyrimidin-1-yl)propanoic acid

InChI

InChI=1S/C7H9N3O4/c1-3(6(13)14)10-5(12)2-4(11)9-7(10)8/h3H,2H2,1H3,(H,13,14)(H2,8,9,11)

InChI Key

PWRUXFQWEPTHEL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C(=O)CC(=O)N=C1N

Origin of Product

United States

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